Disodium ethyl phosphate

Description

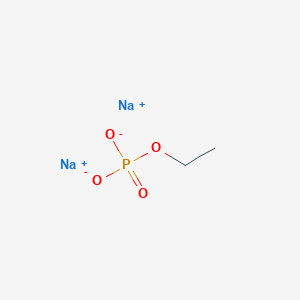

Structure

3D Structure of Parent

Properties

CAS No. |

17323-83-0 |

|---|---|

Molecular Formula |

C2H7NaO4P |

Molecular Weight |

149.04 g/mol |

IUPAC Name |

disodium;ethyl phosphate |

InChI |

InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5); |

InChI Key |

FEZGJAGXDHXQTG-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCOP(=O)(O)O.[Na] |

Other CAS No. |

17323-83-0 |

Related CAS |

1623-14-9 (Parent) |

Synonyms |

Phosphoric acid ethyldisodium salt |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Disodium Ethyl Phosphate

Precursor Synthesis via Phosphorylation Reactions

The creation of the ethyl phosphate (B84403) backbone is the foundational stage of the synthesis, involving carefully controlled phosphorylation reactions.

Reaction of Phosphorus Trichloride (B1173362) with Ethanol (B145695) to Form Diethyl Phosphite (B83602) Precursors

The primary route to forming the precursor, diethyl phosphite, involves the reaction of phosphorus trichloride (PCl₃) with ethanol (C₂H₅OH). wikipedia.orgvinuthana.com This reaction is highly exothermic and proceeds according to the following equation:

PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl wikipedia.org

To manage the reaction's exothermic nature and optimize the yield of diethyl phosphite, the process is typically conducted under controlled temperature conditions, often between 0 and 35°C, and with vigorous stirring. google.comgoogle.com The reaction is often initiated in a vessel already containing a "heel" of diethyl phosphite to ensure consistency. google.com The molar ratio of ethanol to phosphorus trichloride is a critical parameter, generally maintained at 3:1. google.com

It is important to note that while the product is named diethyl phosphite, it exists predominantly in its phosphonate (B1237965) tautomeric form, (C₂H₅O)₂P(O)H. wikipedia.org If the reaction is carried out in the presence of a base, such as a tertiary amine, the product is triethyl phosphite instead of diethyl phosphite. wikipedia.orgwikipedia.org

Table 1: Reaction Parameters for Diethyl Phosphite Synthesis

| Parameter | Condition | Source |

| Reactants | Phosphorus trichloride, Ethanol | wikipedia.orgvinuthana.com |

| Molar Ratio (Ethanol:PCl₃) | 3:1 | google.com |

| Temperature | 0 to 35°C (typically 15 to 25°C) | google.comgoogle.com |

| Key Products | Diethyl phosphite, Hydrogen chloride, Ethyl chloride | wikipedia.org |

| Catalyst/Additive | None required for main reaction; base (e.g., tertiary amine) leads to triethyl phosphite. | wikipedia.orgwikipedia.org |

Hydrolysis and Oxidation Pathways to Monoethyl Phosphate Esters

Once diethyl phosphite is synthesized, it must be converted to a monoethyl phosphate ester. This can be achieved through hydrolysis. The hydrolysis of dialkyl phosphites, such as diethyl phosphite, can be performed under aqueous conditions. researchgate.net This process involves the cleavage of one of the ethyl ester linkages, yielding monoethyl phosphate. The reaction can be influenced by pH, with hydrolysis rates varying in acidic, neutral, or alkaline solutions. researchgate.netoecd.org For instance, the hydrolysis of triethyl phosphite to diethyl phosphite is readily achieved in acidic alcoholic solutions. researchgate.net The subsequent hydrolysis of the dialkyl phosphite to a monoalkyl phosphite can then proceed, often accelerated by caustic conditions. researchgate.net

Oxidation of the phosphite precursor is another key transformation. While diethyl phosphite already exists in the more stable pentavalent phosphonate form, ensuring the phosphorus center is in the correct oxidation state for a phosphate ester is crucial. wikipedia.org Direct oxidation methods can be employed on related phosphorus compounds to form phosphate esters.

Alternative Synthetic Routes for Ethyl Phosphate Esters

Beyond the primary pathway, several other methods exist for synthesizing ethyl phosphate esters. One significant alternative involves the reaction of phosphorus pentoxide (P₂O₅) with an alcohol like ethanol. ncsu.edu This method can produce a mixture of mono- and di-esters, and the ratio can be influenced by reaction conditions and the chain length of the alcohol. ncsu.edubme.hu

Another route involves reacting triethyl phosphite with phosphorous acid. google.com This process can yield high-purity diethyl phosphite, which can then be further processed. google.com Additionally, the reaction of phosphorus oxychloride with an alcohol in the presence of a base like triethylamine (B128534) is a known method for producing phosphate esters. organic-chemistry.org A more specialized approach uses dibenzyl chlorophosphonate, which reacts with ethanol in the presence of a tertiary organic base like pyridine (B92270) to form dibenzyl ethyl phosphate. The benzyl (B1604629) groups can then be removed via catalytic hydrogenation to yield the ethyl phosphate. nih.gov

Table 2: Comparison of Alternative Synthesis Routes for Ethyl Phosphate Esters

| Method | Key Reactants | Typical Products | Source |

| Phosphorus Pentoxide Route | Phosphorus pentoxide, Ethanol | Monoethyl phosphate, Diethyl phosphate | ncsu.edubme.hu |

| Triethyl Phosphite Route | Triethyl phosphite, Phosphorous acid | Diethyl phosphite | google.com |

| Phosphorus Oxychloride Route | Phosphorus oxychloride, Ethanol, Triethylamine | Dialkyl phosphates | organic-chemistry.org |

| Dibenzyl Chlorophosphonate Route | Dibenzyl chlorophosphonate, Ethanol, Pyridine | Dibenzyl ethyl phosphate (intermediate) | nih.gov |

Salt Formation and Purification Strategies

The final stage of the synthesis involves converting the acidic monoethyl phosphate into its stable disodium (B8443419) salt and purifying it to the required standard.

Neutralization Techniques for Disodium Ethyl Phosphate Generation

The generation of this compound is achieved by neutralizing monoethyl phosphate with a suitable sodium-containing base. echemi.com Monoethyl phosphate is an acidic compound that can donate two protons. cymitquimica.com The neutralization is typically carried out by reacting the monoethyl phosphate with sodium hydroxide (B78521) (NaOH). echemi.com The reaction involves the replacement of the two acidic hydrogen atoms of the phosphate group with sodium ions. echemi.com The amount of base added is critical to ensure the formation of the disodium salt, as partial neutralization can result in monosodium phosphate. google.com The process is often monitored by measuring the pH of the solution. google.com

Isolation and Purification Methodologies for the Disodium Salt

Following neutralization, the this compound must be isolated from the reaction mixture. A common technique involves crystallization. The salt is often highly soluble in water, so the process may involve concentrating the aqueous solution by evaporating the water, often under vacuum, to induce precipitation or crystallization. google.comenvironmentclearance.nic.in The resulting solid crystals can then be separated from the liquid by filtration. environmentclearance.nic.in

The purification process aims to remove any unreacted materials, by-products, or other impurities. The filtered crystals are typically washed, often with a solvent in which the desired salt has low solubility, to remove residual impurities. environmentclearance.nic.in Drying the washed crystals, for example in an oven, yields the final, purified this compound. environmentclearance.nic.ingoogle.com In some cases, multiple crystallization steps may be employed to achieve higher purity. google.com

Sophisticated Spectroscopic Characterization of Disodium Ethyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of disodium (B8443419) ethyl phosphate (B84403) in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of phosphorus, carbon, and hydrogen atoms within the molecule.

Phosphorus-31 NMR spectroscopy is particularly powerful for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus, which typically results in sharp, well-resolved signals wikipedia.org. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, including the nature of the substituents and the ionic character of the phosphate group.

Table 1: Representative ³¹P NMR Data for Ethyl Phosphate and Related Compounds

| Compound/Ion | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| Diethyl Phosphate (DEP) | D₂O | 1.34 | rsc.org |

| Ethyl Phosphate Anion | - | Estimated in similar range | - |

Note: The chemical shift for the disodium ethyl phosphate is estimated based on data from analogous compounds.

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the ethyl group of this compound. These techniques provide information on the number of chemically distinct protons and carbons, their connectivity, and their local environments.

In the ¹H NMR spectrum, the ethyl group would exhibit a characteristic A₃X₂ spin system. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet due to coupling with the methyl protons. Furthermore, the methylene protons would also show coupling to the phosphorus nucleus, typically a three-bond coupling (³JHP), which would further split the quartet into a doublet of quartets.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show two distinct signals for the two carbon atoms of the ethyl group. The carbon of the methyl group (CH₃) would appear at a higher field (lower ppm value) compared to the methylene carbon (CH₂), which is deshielded due to its proximity to the electronegative oxygen atom. Additionally, both carbon signals would exhibit coupling to the phosphorus nucleus. The methylene carbon, being two bonds away from the phosphorus atom (²JCP), would show a larger coupling constant than the methyl carbon, which is three bonds away (³JCP).

Experimental data for the closely related diethyl phosphate (DEP) in D₂O shows a ²JP,C coupling constant of 5.5 Hz rsc.org. This value provides a reasonable estimate for what would be expected for the methylene carbon in this compound.

Table 2: Expected ¹H and ¹³C NMR Spectral Parameters for the Ethyl Group of this compound

| Nucleus | Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | CH₃ | 1.0 - 1.5 | Triplet | ³JHH ≈ 7 |

| ¹H | CH₂ | 3.5 - 4.5 | Doublet of Quartets | ³JHH ≈ 7, ³JHP ≈ 5-10 |

| ¹³C | CH₃ | 15 - 25 | Doublet | ³JCP (small) |

| ¹³C | CH₂ | 60 - 70 | Doublet | ²JCP ≈ 5-8 |

Note: The chemical shift and coupling constant ranges are estimates based on typical values for organophosphates and data from analogous compounds.

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its constituent chemical bonds and functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, the FTIR spectrum would be characterized by strong absorptions corresponding to the P-O and P=O stretching vibrations of the phosphate group acs.orgmdpi.com. The asymmetric and symmetric stretching vibrations of the PO₂⁻ group are particularly prominent. Additionally, vibrations associated with the ethyl group, such as C-H stretching, bending, and rocking modes, would be present. The C-O stretching vibration of the ethoxy group is also a key diagnostic feature.

The exact frequencies of these vibrations can be influenced by the solid-state environment, including intermolecular interactions and the coordination with sodium ions acs.orgmdpi.com.

Table 3: Characteristic FTIR Absorption Bands for Organophosphates

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |

| P=O Stretch | 1250 - 1300 | Strong |

| P-O-C Asymmetric Stretch | 1000 - 1050 | Strong |

| P-O-C Symmetric Stretch | 950 - 1000 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

| O-P-O Bend | 400 - 600 | Medium |

Note: These are general ranges for organophosphates and the specific values for this compound may vary.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, providing a unique vibrational fingerprint of the molecule.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the phosphate group would be expected to produce strong signals irdg.org. The P=O stretching vibration, while also present in the Raman spectrum, is often less intense than in the FTIR spectrum. The various vibrations of the ethyl group's C-C and C-H bonds will also be observable.

Raman spectroscopy is also a valuable tool for assessing the crystallinity of solid samples. The sharpness and number of bands in the Raman spectrum can provide information about the degree of order in the crystal lattice. Well-defined, sharp peaks are indicative of a highly crystalline material, while broad features suggest a more amorphous or disordered structure.

Table 4: Key Raman Shifts for Organophosphate Functional Groups

| Vibrational Mode | Approximate Raman Shift Range (cm⁻¹) |

| P=O Stretch | 1250 - 1300 |

| P-O Symmetric Stretch | 700 - 800 |

| C-C Stretch (Alkyl) | 800 - 1200 |

| C-H Stretch (Alkyl) | 2800 - 3000 |

Note: These are general ranges, and specific shifts are dependent on the molecular structure and solid-state packing.

Advanced X-ray Techniques for Solid-State Characterization

Advanced X-ray techniques are crucial for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. These methods provide fundamental information about crystal structure, packing, and intermolecular interactions.

X-ray crystallography, particularly single-crystal X-ray diffraction, is the definitive method for determining the atomic and molecular structure of a crystalline solid rsc.org. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. For this compound, a single-crystal structure would reveal the coordination environment of the sodium ions, the conformation of the ethyl group, and the hydrogen bonding network in the crystal lattice.

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) is a valuable alternative latech.edu. XRPD provides a fingerprint of the crystalline material, which is useful for phase identification, assessing sample purity, and determining lattice parameters latech.edu. The diffraction pattern is characteristic of the specific crystalline form of the compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. scribd.comucmerced.edu In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered intensities is measured. scribd.com This pattern is unique to the specific arrangement of atoms in the crystal, acting as a fingerprint for its structure. scribd.comucmerced.edu Analysis of the angles and intensities of the diffracted beams allows for the determination of the crystal's unit cell dimensions, space group, and the precise position of each atom within the cell.

In a study of anhydrous disodium phosphonate (B1237965), high-resolution X-ray powder diffraction data was used to solve its crystal structure. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The structure consists of two distinct sodium-oxygen polyhedra that are interconnected through common edges and vertices, forming layers. researchgate.net These layers are further interlinked to create a three-dimensional framework. researchgate.net Such detailed structural information is fundamental to understanding the physical and chemical properties of the compound.

Table 1: Illustrative Crystallographic Data for Anhydrous Disodium Phosphonate (Na₂HPO₃) Data from a related compound used for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.6987(1) Å |

| b | 6.9795(1) Å |

| c | 5.0561(1) Å |

| β | 92.37(1)° |

| Volume (V) | 341.97(1) ų |

| Z | 4 |

| Source: ResearchGate researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique essential for determining the molecular mass of a compound and elucidating its structure through the analysis of its fragmentation patterns. researchgate.net In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). docbrown.info

The molecular formula for ethyl phosphate (the parent acid) is C₂H₇O₄P, with a corresponding molar mass of approximately 126.05 g/mol . chemicalbook.com For the disodium salt, this compound (C₂H₅Na₂O₄P), the analysis would typically be performed in a solution where the compound dissociates. Using techniques like electrospray ionization (ESI), the ethyl phosphate anion [C₂H₆O₄P]⁻ or its protonated form in positive ion mode, [C₂H₇O₄P+H]⁺, would be observed.

Upon collision-induced dissociation (CID) within the mass spectrometer, the parent ion fragments in a predictable manner, providing valuable structural information. nih.gov For organophosphorus compounds, fragmentation pathways often involve the cleavage of C-O and P-O bonds. nih.gov A common characteristic fragment for alkyl phosphates is the [H₄PO₄]⁺ ion (m/z 98.9847), which can be a stable and identifying feature in the mass spectrum. nih.gov

The fragmentation of the ethyl phosphate ion could proceed through several pathways, including:

Loss of the ethyl group: Cleavage of the C-O bond could result in the formation of a dihydrogen phosphate ion.

Neutral loss of phosphoric acid: Phosphoserine and phosphothreonine peptides are known to fragment through the elimination of H₃PO₄ upon CID. nih.gov

Sequential fragmentation: The initial fragments can undergo further dissociation, leading to smaller, stable ions. nih.govnih.gov

The precise fragmentation pattern provides a basis for the qualitative analysis and identification of the compound in complex mixtures. nih.gov

Table 2: Predicted Ions for Mass Spectrometry Analysis of Ethyl Phosphate

| Ion Species | Formula | Approximate m/z | Description |

| Protonated Parent Molecule | [C₂H₈O₄P]⁺ | 127 | The intact ethyl dihydrogen phosphate molecule with an added proton. |

| Sodium Adduct | [C₂H₇O₄PNa]⁺ | 149 | The intact molecule with a sodium ion attached. |

| Key Fragment Ion | [H₄PO₄]⁺ | 99 | A characteristic fragment ion for many alkyl organophosphates. nih.gov |

| Ethyl Group Ion | [C₂H₅]⁺ | 29 | Resulting from cleavage of the C-O bond. |

| Note: m/z values are approximate and depend on the isotopic composition. |

Mechanistic Investigations of Ethyl Phosphate Reactivity

Hydrolytic Pathways of Ethyl Phosphate (B84403) Esters

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental degradation pathway for ethyl phosphate esters. This process can be catalyzed by enzymes or proceed via purely chemical means, with the reaction kinetics and mechanisms being influenced by a variety of environmental factors.

Enzymes, particularly phosphatases, are highly efficient catalysts for the hydrolysis of phosphate esters. acs.org Alkaline phosphatase (AP), especially from Escherichia coli, serves as a prototypical enzyme for studying this reaction. researchgate.net The active site of alkaline phosphatase contains two zinc ions that play a critical role in catalysis. researchgate.net These metal ions facilitate the ionization of a key serine residue (Ser102) to form a potent anionic nucleophile and stabilize the negative charge on the leaving alcohol group. researchgate.net

The catalytic mechanism involves a nucleophilic attack by the deprotonated serine on the phosphorus atom of the ethyl phosphate substrate. researchgate.netthieme-connect.de This leads to the formation of a covalent phosphoryl-enzyme intermediate (E-P) and the release of the alcohol (ethanol). researchgate.netnih.gov In a subsequent step, a water molecule, activated by the zinc center, hydrolyzes the E-P intermediate. This regenerates the active enzyme and releases inorganic phosphate, which then dissociates from the active site. researchgate.net

In the absence of enzymes, the hydrolysis of phosphate esters like ethyl phosphate is remarkably slow. hw.ac.uk The reaction can proceed through different pathways depending on the pH and the specific structure of the ester. For the hydrolysis of the ethyl phosphate dianion, a fully dissociative pathway involving the formation of a metaphosphate intermediate has been considered. acs.org The reaction generally involves a nucleophilic attack by water or a hydroxide (B78521) ion on the phosphorus center, proceeding through a high-energy trigonal bipyramidal transition state. thieme-connect.depsu.edu

Several factors significantly influence the rate of chemical hydrolysis:

pH: The reaction is subject to both acid and base catalysis. asianpubs.orgnih.gov In acidic solutions, the phosphate oxygen can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. reddit.com In alkaline solutions, the more potent nucleophile, the hydroxide ion, directly attacks the phosphorus center. psu.edu

Leaving Group: The nature of the alcohol leaving group is critical. The rate of hydrolysis of alkyl phosphates shows a strong dependence on the pKa of the leaving group. researchgate.net A Brønsted correlation for alkaline phosphatase-catalyzed hydrolysis of alkyl phosphates yielded a slope (βlg) of -0.85, indicating a largely dissociative transition state with significant negative charge buildup on the leaving oxygen atom. researchgate.net

Metal Ions: Divalent and trivalent metal ions can act as catalysts. nih.gov For example, complexes of Co(III), Zn(II), and Eu(III) have been shown to catalyze the hydrolysis of ethyl p-nitrophenyl phosphate. nih.gov These ions can function by coordinating to the phosphate oxygen, activating the phosphorus for attack, and delivering a coordinated hydroxide nucleophile. nih.gov

Structure: The reactivity differs between mono-, di-, and triesters. Triethyl phosphate is susceptible to neutral hydrolysis, which proceeds via an SN2 attack of water on the ethyl group (C-O cleavage), not the phosphorus center (P-O cleavage). cdnsciencepub.com This is in contrast to many monoester hydrolysis reactions that proceed via P-O cleavage. acs.org Studies on triethyl phosphate (TEP) hydrolysis under acidic conditions have shown it to be remarkably stable, with very low reaction rates. cdmf.org.br

| Compound | Condition | Parameter | Value | Source |

|---|---|---|---|---|

| Triethyl Phosphate | Neutral water, 101°C | Rate Constant (k) | 8.35 x 10⁻⁷ s⁻¹ | cdnsciencepub.com |

| Triethyl Phosphate | Neutral water | Activation Enthalpy (ΔH‡) | 23.4 kcal/mol | cdnsciencepub.com |

| Triethyl Phosphate | Neutral water | Activation Entropy (ΔS‡) | -20 e.u. | cdnsciencepub.com |

| Ethyl Phosphate Dianion | Extrapolated to 39°C | Estimated Rate Constant (k) | 1 x 10⁻¹² s⁻¹ | acs.org |

| TEP Hydrolysis Stage 1 | Acidic (Theoretical) | Activation Energy (ΔG‡) | ~20 kcal/mol | cdmf.org.br |

| TEP Hydrolysis Stage 1 | Acidic (Theoretical) | Rate Constant (kFHR) | 7.0 x 10⁻³ s⁻¹ | cdmf.org.br |

Photochemical Degradation Studies of Organophosphate Esters, Including Ethyl Phosphate Derivatives

Photochemical degradation offers an alternative pathway for the breakdown of organophosphate esters, particularly in environmental contexts. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or iron oxides, which becomes activated upon absorbing light. bioline.org.brmdpi.comacs.org

The general mechanism for the photocatalytic degradation of a compound like tri-ethyl phosphate (TEP) on a TiO₂ surface is as follows:

Adsorption: The TEP molecule adsorbs onto the surface of the photocatalyst. nsf.gov

Photo-activation: Upon irradiation with UV or solar light, the catalyst generates electron-hole pairs. These charge carriers migrate to the surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). nsf.gov

Degradation: The powerful hydroxyl radicals attack the organophosphate molecule. nsf.gov The initial step is often the cleavage of the P-O-C ester bond. iaea.org This leads to the sequential removal of the ethyl groups, forming intermediates such as diethyl phosphate (DEP) and monoethyl phosphate. bioline.org.bracs.org

Mineralization: Continued oxidation of these intermediates ultimately leads to the complete mineralization of the compound into inorganic phosphate, carbon dioxide, and water. bioline.org.brnsf.gov

The efficiency of photochemical degradation is influenced by factors such as the pH of the solution, the concentration of the organophosphate, and the type of photocatalyst used. bioline.org.brnsf.gov For instance, the photodegradation rate of TEP is higher on goethite nanoparticles than on hematite (B75146) nanoparticles. acs.org

| Compound | Catalyst | Key Finding | Source |

|---|---|---|---|

| Tri-ethyl phosphate (TEP) | TiO₂ | Degradation proceeds via intermediates diethyl phosphate and monoethyl phosphate. | bioline.org.br |

| Tri-ethyl phosphate (TEP) | TiO₂ | Formation of CO₂ and carboxylate fragments is observed. | mdpi.com |

| Tri-ethyl phosphate (TEP) | Goethite (water-precovered) | Photodegradation rate constant is 0.023 min⁻¹. | acs.org |

| Tri-ethyl phosphate (TEP) | Hematite (water-precovered) | Photodegradation rate constant is 0.008 min⁻¹. | acs.org |

| Tris(2-chloroethyl) phosphate (TCEP) | TiO₂ | Degradation is mediated by hydroxyl radicals and leads to >95% mineralization. | nsf.gov |

Other Degradation Mechanisms in Chemical Environments

Beyond hydrolysis and photochemical reactions, ethyl phosphate derivatives can undergo other transformations. A notable example is the degradation of specific derivatives through intramolecular fragmentation. For dialkyl 2-(dimethylamino)ethyl phosphates, the degradation can proceed via an intramolecular SN2 reaction. researchgate.net In this mechanism, the tertiary amine acts as an internal nucleophile, attacking the ethyl group and displacing the dialkyl phosphate. This results in the formation of an N,N-dimethylaziridinium ion and a dialkyl phosphate anion. researchgate.net This pathway's prevalence can depend on the substrate's concentration. researchgate.net

Additionally, while the C-O-P bond in phosphate esters is distinct from the C-P bond in phosphonates, the study of phosphonates suggests the possibility of degradation through free radical-mediated processes in certain environments, which could potentially represent another minor degradation pathway for phosphate esters. oieau.fr

Biochemical and Biological Interactions of Ethyl Phosphates in Vitro Context

Metabolic Roles of Ethyl Phosphates in Microbial Systems

Phosphorus is an essential nutrient, and its metabolic pathways are fundamental to life. energy.gov Microorganisms have evolved diverse strategies to acquire phosphorus, especially in phosphate-limited environments, which includes the breakdown of organophosphorus compounds like phosphonates and phosphate (B84403) esters. nih.govoup.com The metabolism of these compounds often involves hydrolytic cleavage of the carbon-phosphorus or oxygen-phosphorus bonds to release usable inorganic phosphate. oup.com Ethyl phosphate is classified as a metabolite, indicating it is an intermediate or product of metabolic processes. ebi.ac.uk

The yeast Saccharomyces cerevisiae is a widely used model organism in metabolic engineering, particularly for the production of biofuels such as fatty acid ethyl esters (FAEEs). nih.govnih.gov These processes involve complex metabolic pathways that utilize ethanol (B145695) and acyl-CoA. nih.gov While the production of ethyl esters is a key focus of research in S. cerevisiae, and the organism has extensive phosphate metabolism, the specific role or routine presence of disodium (B8443419) ethyl phosphate as a distinct metabolite in its natural pathways is not extensively detailed in the available research. However, the Chemical Entities of Biological Interest (ChEBI) database categorizes ethyl phosphate as a general metabolite, suggesting its involvement in biological processes. ebi.ac.uk

Recognition and Binding by Biological Receptors and Enzymes (In Vitro)

Ethyl phosphate and its derivatives have been shown to interact with specific biological receptors and enzymes in in vitro settings. These interactions are crucial for understanding their biological activity, particularly in the immune system.

One of the most studied interactions involves the T-cell receptor (TCR) of a specific subset of human T cells. Studies using ethyl pyrophosphate (EtPP), a related compound, demonstrated that it is recognized by the Vγ2Vδ2-TCR. oup.com This recognition is highly specific, with research indicating that certain amino acid residues, such as arginine at position 51 of the TCR-δ chain (δR51) and a hydrophobic residue like leucine (B10760876) at position 97 (δL97), are critical for the binding and response to such non-peptide antigens. oup.com

In addition to receptors, ethyl phosphate analogs can interact with enzymes. For example, a synthetic analog, C2-di-ethyl-ceramide-1-phosphate, was found to inhibit the activity of group IVA cytosolic phospholipase A2 (cPLA2α). researchmap.jp In vitro assays showed that this compound likely interacts with the catalytic domain of the enzyme, thereby disturbing the binding of the enzyme to its glycerophospholipid substrates. researchmap.jp

Table 1: In Vitro Interactions of Ethyl Phosphate Analogs with Receptors and Enzymes

| Ethyl Phosphate Analog | Biological Target | Type of Interaction | Key Finding (In Vitro) | Reference |

|---|---|---|---|---|

| Ethyl pyrophosphate (EtPP) | Vγ2Vδ2 T-cell receptor (TCR) | Recognition/Binding | Recognized by the TCR, with residues δR51 and δL97 being critical for the interaction. | oup.com |

| C2-di-ethyl-ceramide-1-phosphate | Group IVA cytosolic phospholipase A2 (cPLA2α) | Inhibition | Inhibits enzyme activity, likely by interacting with the catalytic domain and preventing substrate binding. | researchmap.jp |

Role as Phosphoantigens and Epitopes (In Vitro Immunological Studies)

Ethyl phosphates play a significant role in immunology as synthetic phosphoantigens. ebi.ac.uk Phosphoantigens are small, non-peptidic, phosphorylated microbial metabolites that can activate a specific population of human T cells known as Vγ9Vδ2 T cells (also described as Vγ2Vδ2+ T cells). ebi.ac.ukpsu.edu Natural phosphoantigens include compounds like isopentenyl pyrophosphate (IPP). psu.edunih.gov

In in vitro immunological studies, monoethyl phosphate (MEP) is often used as a synthetic analog to study the responses of these unique T cells. ebi.ac.ukpsu.edu Research has demonstrated that human Vγ9Vδ2 T cells recognize and respond to MEP in a TCR-dependent manner. ebi.ac.uk This recognition is notable because it does not require the conventional antigen processing and presentation pathways involving major histocompatibility complex (MHC) molecules. ebi.ac.uknih.gov This suggests a novel mechanism for pathogen recognition, allowing for a rapid immune response to microbial infections. ebi.ac.uk The ability of ethyl phosphate to be recognized by immune receptors defines its role as an epitope—a specific site on an antigen to which an antibody or receptor binds. ebi.ac.uk

Table 2: Immunological Role of Monoethyl Phosphate (MEP) in In Vitro Studies

| Compound | Biological Role | Target Cells | Mechanism of Action | Reference |

|---|---|---|---|---|

| Monoethyl Phosphate (MEP) | Phosphoantigen, Epitope | Human Vγ9Vδ2 T cells | Activates T cells via a TCR-dependent, MHC-independent pathway. Used as a synthetic analog for natural phosphoantigens. | ebi.ac.ukpsu.edunih.gov |

Adsorption and Interaction with Biological or Bio-Inspired Materials (In Vitro)

Phosphate-containing polymers are of great interest as bio-inspired materials due to their potential to interact with biological systems, particularly for applications in bone tissue engineering. The incorporation of phosphate groups can enhance properties like mineralization. qut.edu.au

In vitro studies have investigated the mineralization capabilities of polymers containing ethyl phosphate moieties, such as poly(monoacryloxyethyl phosphate) (PMAEP) and poly(2-(methacryloyloxy)ethyl phosphate) (PMOEP). qut.edu.au When these polymers were submerged in simulated body fluid (SBF), a solution that mimics the ion concentration of human blood plasma, they were shown to promote the formation of calcium phosphate minerals like brushite, monetite, and hydroxyapatite (B223615) on their surfaces. qut.edu.au

Furthermore, hydrogel nanocomposites prepared using bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker have been studied for their adsorption properties. researchgate.net These materials demonstrated the ability to adsorb various dyes from aqueous solutions in vitro. The adsorption capacity was found to be significant, highlighting the potential of these phosphate-containing materials for applications such as water purification. researchgate.net

Table 3: In Vitro Interactions of Ethyl Phosphate-Containing Materials

| Material | Interaction Studied | Key Finding (In Vitro) | Reference |

|---|---|---|---|

| Poly(monoacryloxyethyl phosphate) (PMAEP) and Poly(2-(methacryloyloxy)ethyl phosphate) (PMOEP) | Mineralization | Promoted the formation of brushite, monetite, and hydroxyapatite when incubated in simulated body fluid (SBF). | qut.edu.au |

| Poly(AAm-co-AMPS)/Na-MMT hydrogel with bis[2-(methacryloyloxy)ethyl] phosphate crosslinker | Adsorption | Effectively adsorbed dyes such as crystal violet and methylene (B1212753) blue from aqueous solutions, with a maximum adsorption capacity of 176 mg/g for crystal violet. | researchgate.net |

Compound Reference Table

Applications in Advanced Materials Chemistry and Surface Science

Polymer and Hydrogel Systems Incorporating Ethyl Phosphate (B84403) Moieties

The integration of ethyl phosphate groups into polymer and hydrogel networks has led to the creation of advanced materials with tailored functionalities. These phosphate-containing polymers are at the forefront of research for biomedical and industrial applications due to their biocompatibility and responsiveness to environmental stimuli.

Synthesis and Characterization of Phosphate-Functionalized Polymers (e.g., Poly(2-(methacryloyloxy)ethyl phosphate))

The synthesis of polymers functionalized with phosphate groups, such as poly(2-(methacryloyloxy)ethyl phosphate) (PMEP), is often achieved through controlled radical polymerization techniques. doi.org Atom Transfer Radical Polymerization (ATRP) is a commonly employed method that allows for the precise control of the polymer's molecular weight and structure. rsc.org For instance, the synthesis of PMEP hydrogels has been successfully demonstrated using aqueous ascorbic acid-mediated ARGET ATRP, where 2-(methacryloyloxy)ethyl phosphate (MEP) serves as the monomer. doi.org

Characterization of these polymers is crucial to understanding their structure-property relationships. A variety of analytical techniques are utilized for this purpose. nih.govbohrium.com

Table 1: Characterization Techniques for Phosphate-Functionalized Polymers

| Technique | Information Obtained | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and composition of the polymer. | nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of specific functional groups, such as the phosphate and ester groups, within the polymer structure. | nih.govbohrium.com |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. bohrium.com The incorporation of phosphate polymers can enhance the thermal stability of natural gums like sterculia. bohrium.com | bohrium.com |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions, such as the glass transition temperature, which provides insight into the polymer's physical state. | nih.gov |

| X-ray Diffraction (XRD) | Analyzes the crystalline structure of the polymer. | nih.govbohrium.com |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and porous structure of hydrogels. SEM images of hydrogels have revealed porous structural heterogeneity. bohrium.com | bohrium.com |

Research has shown that PMEP hydrogels synthesized via ARGET ATRP can exhibit exceptional water absorption capacities, swelling over 2500% in phosphate buffer solution (pH 7.4) and more than 6000% in pure water. doi.org This high swelling behavior is attributed to the anionic nature of the phosphate-pendant groups, which can be tuned by pH. doi.org

Development of Smart Materials with Stimuli-Responsive Properties via Ethyl Phosphate Integration

The incorporation of ethyl phosphate moieties is a key strategy in creating "smart" materials that respond to external stimuli such as pH, temperature, and ionic strength. nih.govnih.gov These stimuli-responsive polymers are of great interest for applications like controlled drug delivery and biosensors. youtube.comyoutube.com

The phosphate group in polymers like PMEP is ionizable, and its degree of protonation changes with the surrounding pH. doi.org This change in charge density leads to conformational changes in the polymer chains, resulting in swelling or shrinking of the material. nih.gov This pH-responsive behavior is particularly relevant for biomedical applications, as different parts of the body have distinct pH environments. nih.gov

Phosphorus-based polymers, including polyphosphazenes and polyphosphoesters, exhibit a natural tendency to hydrolyze, a process that can be accelerated under acidic conditions. nih.gov This pH-stimulated degradation is a valuable property for designing materials that release encapsulated substances in a controlled manner. nih.gov

Beyond pH, some phosphate-containing polymers can also exhibit thermo-responsive behavior, possessing a lower critical solution temperature (LCST). nih.govwright.edu Below the LCST, the polymer is soluble, but above this temperature, it becomes insoluble and may form a hydrogel. nih.gov This property can be fine-tuned by copolymerizing with other monomers to adjust the LCST to a desired temperature, such as physiological body temperature for biomedical applications. youtube.com

Surface Functionalization and Interface Chemistry

The ability of ethyl phosphate groups to strongly interact with and adsorb onto various surfaces makes them excellent candidates for surface modification. beilstein-journals.org This functionalization can alter the surface properties of materials to achieve desired functionalities for specific applications.

Adsorption Mechanisms on Various Substrates for Surface Modification

The adsorption of molecules containing phosphate groups onto inorganic surfaces is a robust method for surface functionalization. beilstein-journals.org The phosphate headgroup has a strong affinity for metal oxide surfaces, forming stable bonds. beilstein-journals.orgresearchgate.net

One prominent example is the modification of calcium hydroxyapatite (B223615) (CaHAP), the main component of bone and teeth. nii.ac.jppsu.edu When CaHAP particles are treated with solutions of ethyl phosphates, a layered structure can form on the particle surface. nii.ac.jppsu.edu This modification is believed to occur through the dissolution of CaHAP and subsequent recrystallization of calcium ethyl phosphates on the surface. nii.ac.jp

The adsorption mechanism is often a combination of physical and chemical interactions. mdpi.com Key mechanisms include:

Electrostatic Adsorption : The charged phosphate groups can be electrostatically attracted to a oppositely charged surface. mdpi.com

Ligand Exchange : The phosphate group can displace hydroxyl groups or water molecules on a metal oxide surface, forming a direct covalent bond. mdpi.com This is a common mechanism for the chemisorption of phosphonic acids on alumina (B75360) surfaces. researchgate.net

Precipitation : In some cases, the interaction can lead to the formation of a new phosphate salt precipitate on the surface. mdpi.com

The pH of the solution plays a critical role in the adsorption process as it affects both the surface charge of the substrate and the ionization state of the phosphate groups. acs.org

Role in Modifying Material Surfaces for Specific Applications

Surface modification using ethyl phosphate and related compounds is employed to impart specific functionalities to materials for a range of advanced applications.

Table 2: Applications of Ethyl Phosphate in Surface Modification

| Application Area | Substrate Material | Modification and Role of Ethyl Phosphate | Reference |

|---|---|---|---|

| Biomaterials/Implants | Calcium Hydroxyapatite (CaHAP), Titanium | Phosphate groups mimic phosphorylated proteins in the bone's extracellular matrix. This modification can promote osteoblast adhesion and matrix mineralization, improving the osseointegration of implants. | rsc.org |

| Biocompatibility | Polylactic acid (PLA) films, Graphene Oxide | Grafting polymers like poly(2-(methacryloyloxy)ethyl choline (B1196258) phosphate) (PMCP) onto surfaces can significantly improve their hydrophilicity and hemocompatibility. This creates a protective layer that can also modulate the degradation rate of biodegradable polymers. | researchgate.netnih.gov |

| Nanomaterials | Aluminosilicate nanotubes (Imogolite) | The strong affinity between phosphate groups and the aluminol surface of imogolite allows for the chemisorption of organic molecules, enabling the creation of polymer-grafted nanotubes and hybrid nanofibers. | beilstein-journals.org |

| Corrosion Control | Metals | Disodium (B8443419) phosphate is used in water treatment for corrosion control and anti-scaling applications. epa.gov It can also prevent the rusting of metal packaging for food and cosmetic products. echemi.com | epa.govechemi.com |

In the field of bone tissue engineering, surfaces modified with polymers containing both phosphate groups and cell-adhesive peptides (like RGD) have shown to be particularly effective. rsc.org The phosphate groups help to stabilize the mineral phase of bone, while the peptides promote the attachment of bone-forming cells. rsc.org This dual-functionalization demonstrates the sophisticated material design possible through the integration of phosphate moieties.

Environmental Chemistry and Degradation Pathways of Ethyl Phosphates

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

The primary abiotic degradation pathways for ethyl phosphate (B84403) esters in the environment are hydrolysis and photolysis. cabidigitallibrary.org These processes involve the chemical breakdown of the ester bonds through interaction with water and light, respectively. The efficiency of these degradation routes is influenced by environmental conditions such as pH, temperature, and the presence of other chemical species.

Hydrolysis is a significant degradation pathway for ethyl phosphate esters in aquatic and soil environments. acs.orgresearchgate.net The reaction involves the cleavage of the P-O-C ester linkage by a water molecule. The rate of hydrolysis is highly dependent on pH. nih.gov Generally, organophosphate esters are more stable at neutral pH, while degradation accelerates in alkaline conditions. nih.gov For instance, studies on various OPEs have shown that while many are stable at pH 7, significant degradation occurs at pH levels of 11 and 13, with half-lives ranging from days to less than an hour for some compounds. nih.gov The stability of OPEs to hydrolysis generally follows the order of alkyl-OPEs > chlorinated alkyl-OPEs > aryl-OPEs, with alkyl esters like those derived from ethyl phosphate being the most stable of the three groups. nih.gov

The hydrolysis of phosphate esters can proceed through two main pathways: a dissociative (SN1 type) or an associative (SN2 type) mechanism. cabidigitallibrary.org The specific pathway and rate are influenced by the structure of the ester and the properties of the alcohol group that is released. cabidigitallibrary.org In addition to pH, the presence of metal ions and mineral surfaces can catalyze the hydrolysis of organophosphate esters. cabidigitallibrary.orgacs.org Metal (hydr)oxide minerals found in soils and sediments can significantly reduce the half-lives of OPEs from years in simple aqueous solutions to mere days in mineral suspensions. acs.org This suggests that mineral-catalyzed hydrolysis may be a primary degradation sink for these compounds in natural settings. acs.org The degradation of triesters often results in the formation of more persistent diesters, which are considered end products of base-catalyzed hydrolysis. nih.gov

Photolysis , or degradation by light, is another key abiotic process, particularly in surface waters and the upper layers of soil where sunlight can penetrate. cabidigitallibrary.org Direct photolysis occurs when the molecule itself absorbs light energy, leading to bond cleavage. Indirect photolysis involves other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), which absorb light and produce reactive species like hydroxyl radicals (•OH) that then degrade the ethyl phosphate ester. researchgate.net

Research has shown that the susceptibility of OPEs to photolysis varies. Some alkyl organophosphates can be degraded by light, whereas certain chlorinated OPEs, such as Tris(2-chloroethyl) phosphate (TCEP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), show resistance to photodegradation. nih.gov The primary photochemical process for an ethyl phosphate ester can involve the ejection of a hydrogen atom from the ethyl group, leading to the formation of products like acetaldehyde. ufz.de The degradation pathways for OPEs can include hydroxylation, oxidation, dechlorination, and dealkylation, often initiated by reactive oxygen species. nih.gov

Interactive Data Table: Hydrolysis Half-lives of Selected Organophosphate Esters at 20°C

Click to view data

| Compound | pH 7 (days) | pH 9 (days) | pH 11 (days) | pH 13 (days) |

|---|---|---|---|---|

| Triphenyl phosphate (TPhP) | Stable | Stable | 2.5 | 0.0053 |

| Tris(2-chloroethyl) phosphate (TCEP) | Stable | Stable | 24 | 0.22 |

| Tris(chloroisopropyl) phosphate (TCIPP) | Stable | Stable | Stable | 1.1 |

| Tripropyl phosphate (TPP) | Stable | Stable | Stable | 47 |

| Tributyl phosphate (TBP) | Stable | Stable | Stable | Stable |

| Tris(2-ethylhexyl) phosphate (TEHP) | Stable | Stable | Stable | Stable |

Data sourced from a study on the pH-dependent hydrolysis of 16 OP triesters. nih.gov "Stable" indicates no significant degradation was observed over the 35-day study period.

Environmental Fate, Transport, and Persistence Modeling of Ethyl Phosphate Species

The environmental fate of ethyl phosphate species is governed by their physical and chemical properties, such as water solubility, vapor pressure, and their affinity for soil and sediment particles. researchgate.net As a class, OPEs are detected in various environmental compartments, including air, water, soil, and even in remote regions like the Arctic, which indicates their potential for long-range transport. mdpi.comacs.org

Due to their relatively high water solubility and mobility, OPEs are ubiquitous in aquatic environments. researchgate.net Their transport can occur through atmospheric deposition, surface runoff, and precipitation. researchgate.net Chlorinated OPEs, in particular, are noted for their persistence and high solubility, which facilitates their transport via surface water. nih.gov Water is considered a crucial medium for the long-distance transport of many OPEs. mdpi.com Models predict that depending on the compartment of release, OPEs like TCEP are expected to reside predominantly in water or soil. researchgate.net

The persistence of ethyl phosphates varies. While some are readily degraded, others, especially chlorinated variants, can persist in the environment. mdpi.comnih.gov For instance, the half-life of chlorinated OPEs in water has been predicted to be between 121 and 212.5 days. mdpi.com In the atmosphere, the persistence of OPEs is influenced by whether they exist in the gas or particle phase. mdpi.com Gaseous OPEs can be removed by wet deposition, while those bound to particles may be protected from oxidation, enhancing their atmospheric persistence and transport potential. mdpi.com

Multimedia urban models have been employed to estimate the transport, fate, and emissions of OPEs. acs.orgnih.gov These models suggest that emissions to urban air, followed by transfer to water via precipitation, are a significant pathway for OPEs entering aquatic systems. acs.orgnih.gov Such models have helped to identify certain chlorinated OPEs as persistent and mobile organic compounds (PMOCs) due to their mobility and persistence in surface waters. nih.gov Fate modeling for N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (N-EtFOSE) and its phosphate esters in an activated sludge aeration basin predicted that a significant fraction is stripped into the atmosphere, while other portions are sorbed to solids, undergo transformation, or are discharged in the effluent. nih.gov

Interactive Data Table: Predicted Environmental Distribution of Selected OPEs using Level III Fugacity Modeling

Click to view data

| Compound | Air (%) | Water (%) | Soil (%) | Sediment (%) |

|---|---|---|---|---|

| If released to Air | ||||

| TCEP | 0.82 | 48.9 | 49.3 | 0.96 |

| TPhP | 0.03 | 1.0 | 97.0 | 2.0 |

| If released to Water | ||||

| TCEP | 0.0003 | 98.7 | 0.07 | 1.2 |

| TPhP | <0.0001 | 21.0 | 0.001 | 79.0 |

| If released to Soil | ||||

| TCEP | 0.0003 | 33.1 | 66.3 | 0.64 |

| TPhP | <0.0001 | 0.04 | 99.0 | 0.95 |

This table illustrates the predicted partitioning of Tris(2-chloroethyl) phosphate (TCEP) and Triphenyl phosphate (TPhP) in the environment based on the compartment of release, as determined by Level III fugacity modeling. Data is illustrative of general OPE behavior.

Computational and Theoretical Modeling of Disodium Ethyl Phosphate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for studying the intrinsic properties of molecules. DFT has been successfully employed to investigate the structure, polarity, and reactivity of various organophosphorus compounds. mdpi.com These methods are chosen for their favorable balance of computational cost and accuracy, providing reliable data on geometries, energies, and electronic properties. researchgate.net

The ethyl phosphate (B84403) anion, the core component of disodium (B8443419) ethyl phosphate, possesses conformational flexibility due to the rotatable bonds in its ethyl group and the P-O ester linkage. Conformational analysis using DFT helps identify the most stable three-dimensional arrangements of the molecule. Studies on related organophosphorus compounds, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides, have shown that even complex molecules exist as an equilibrium of several stable conformers. mdpi.comnih.gov The preferred conformations are determined by a delicate balance of steric factors and intramolecular interactions, such as hydrogen bonds. mdpi.com

The electronic structure of the ethyl phosphate anion is characterized by the highly polar phosphate group. The negative charge is delocalized across the anionic oxygen atoms. Theoretical calculations on the diethyl phosphate (DEP) anion, a closely related structure, show that the molecular electrostatic potential (MEP) has deep minima near these anionic oxygens, indicating strong interaction sites for cations and polar molecules like water. uni-leipzig.de This inherent electronic feature dictates the strong hydrophilic nature of the phosphate moiety. uni-leipzig.de The ethyl group, in contrast, introduces a region of hydrophobicity.

Table 1: Summary of Theoretical Findings on Conformational and Electronic Properties of Related Phosphate Esters

| Compound/System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Diethyl Phosphate (DEP) Anion | CNDO (Complete Neglect of Differential Overlap) | Molecular Electrostatic Potential (MEP) is very similar to dimethyl phosphate (DMP), with strong negative potential around the anionic oxygens, indicating a neighborhood-independent character of the phosphate group. | uni-leipzig.de |

| N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides | DFT (B3PW91) | Molecules exist in an equilibrium of several conformers, stabilized by intramolecular hydrogen contacts and influenced by steric factors. | mdpi.comnih.gov |

| 1-alkyl-3-methylimidazolium cations | DFT | Conformational degrees of freedom and the number of stable conformers increase with the length of the alkyl chain. | researchgate.net |

DFT is a powerful tool for mapping the potential energy surface of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. The hydrolysis of phosphate esters is a critical reaction, and its mechanism has been extensively studied using computational methods. Studies on the hydrolysis of triethyl phosphate (TEP) have shown that the reaction can proceed through different pathways, including SN2-type mechanisms with either inversion or retention of configuration. cdmf.org.brresearchgate.net

For the hydrolysis of the ethyl phosphate anion itself, quantum mechanical models, often combined with molecular mechanics (QM/MM) in enzymatic systems, have been used to calculate the energy barriers for phosphoryl transfer reactions. conicet.gov.ar For instance, the AP-catalyzed hydrolysis of alkyl phosphates involves the formation of a covalent phosphoserine intermediate. conicet.gov.ar Computational studies have calculated activation free energies for these steps, which are in good agreement with experimental data. conicet.gov.ar B3LYP calculations on the hydrolysis of monosubstituted phosphate dianions have been used to trace reaction paths, identify transition state geometries, and calculate activation energies, demonstrating how water molecules participate in proton transfer during the reaction. nih.gov

Table 2: DFT-Calculated Parameters for Phosphate Ester Hydrolysis Reactions

| Reaction | Computational Method/Level of Theory | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Hydrolysis of Triethyl Phosphate (TEP) | DFT (wB97XD/6e311++G**) | Activation Energy Barrier (ΔG‡) | ~20 kcal/mol | cdmf.org.br |

| AP-Catalyzed Hydrolysis of Ethyl Phosphate | QM/MM | Phosphorylation Free Energy Barrier | 16.3-18.9 kcal/mol | conicet.gov.ar |

| Hydrolysis of Methyl Phosphate Dianion | B3LYP | Activation Energy | Agreement with experimental values | nih.gov |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the details of a few molecules, Molecular Dynamics (MD) simulations are the method of choice for studying the behavior of large ensembles of molecules over time. MD simulations can serve as a valuable alternative to experiments, especially for understanding properties like viscosity and diffusion. researchgate.net For a system like disodium ethyl phosphate in an aqueous solution, MD simulations can model the complex intermolecular interactions between the ethyl phosphate anions, sodium cations, and water molecules.

Studies on related organophosphorus compounds in water have revealed complex molecular-scale structures due to the competing hydrophobic and hydrophilic interactions. nih.govacs.org The phosphate group interacts strongly with water via hydrogen bonding, leading to hydrophilic solvation, which is an exothermic process with a negative excess mixing volume. nih.gov At the same time, the ethyl groups can lead to hydrophobic aggregation. MD simulations of dimethyl methylphosphonate (B1257008) (DMMP) in water, for example, show that DMMP molecules form small aggregates in dilute solutions due to their hydrophobic nature. researchgate.net Therefore, MD simulations of this compound would be crucial for understanding its solvation structure, the coordination of sodium ions around the phosphate headgroup, and the potential for aggregation driven by the ethyl tails. These simulations provide a dynamic picture of the hydrogen bond networks and ion-dipole interactions that govern the macroscopic properties of the solution.

Table 3: Applications of Molecular Dynamics Simulations to Organophosphate Systems

| System Studied | Focus of Simulation | Key Insights | Reference |

|---|---|---|---|

| Aqueous solutions of Sarin, Soman, DMMP, DIFP | Solvation, diffusion, intermolecular interactions | Complex structures arise from competing hydrophobic and hydrophilic groups. Mixing with water is exothermic, indicating strong hydrophilic solvation. | nih.govacs.org |

| Triethyl Phosphate (TEP) Hydrolysis | Structural behavior of TEP in solution | Used in combination with DFT to understand the structural conformations that facilitate the hydrolysis reaction. | cdmf.org.brresearchgate.net |

| DMMP and DIMP aqueous solutions | Viscosity and density | Non-ideal behavior of viscosity is due to interactions between the P=O groups of the organophosphorus liquid and the hydroxyl groups of water. | bohrium.com |

Chemoinformatics and QSAR Approaches for Structure-Reactivity Relationships

Chemoinformatics is a field that uses computational methods to analyze chemical information, often to establish relationships between chemical structure and specific properties. nih.gov A key application within chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR uses mathematical models to find correlations between the activity or reactivity of a molecule and its structure-based descriptors. mdpi.com

While specific QSAR models for this compound were not found in the surveyed literature, the methodology is highly applicable. For example, QSAR models have been developed for various endpoints, including the toxicity of ethyl phosphate insecticides on houseflies. acs.org A QSAR study for this compound could aim to predict properties like its solubility, its interaction with biological targets, or its environmental fate based on calculated molecular descriptors.

The development of a QSAR model involves several key steps:

Data Curation: Assembling a dataset of compounds with known experimental values for the property of interest.

Molecular Encoding: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Feature Selection: Identifying the most relevant descriptors that correlate with the property being modeled, often using machine learning techniques. nih.gov

Model Building and Validation: Using statistical or machine learning algorithms to build a predictive model and rigorously validating its performance and predictive power. nih.gov

Such an approach could be used to screen virtual libraries of related organophosphate compounds or to guide the design of new compounds with desired properties, based on the structural features of the ethyl phosphate moiety.

Table 4: General Workflow for a Chemoinformatics/QSAR Study

| Step | Description | Associated Techniques | Reference |

|---|---|---|---|

| 1. Molecular Encoding / Feature Extraction | Chemical structures are converted into numerical descriptors (e.g., fingerprints, physicochemical properties). | Calculation of 1D, 2D, 3D descriptors; quantum chemical calculations. | nih.gov |

| 2. Feature Selection | The most relevant descriptors are selected to reduce model complexity and avoid overfitting. | Unsupervised learning, principal component analysis (PCA). | nih.gov |

| 3. Model Construction | A mathematical relationship is established between the selected descriptors and the target property (activity). | Multiple linear regression, partial least squares, artificial neural networks (ANNs), support vector machines (SVMs). | nih.gov |

| 4. Model Validation | The model's robustness and predictive power are assessed using internal and external validation sets. | Cross-validation, prediction on an external test set, calculation of statistical metrics (e.g., R², Q²). | acs.org |

Q & A

Q. What are the standard laboratory methods for synthesizing disodium ethyl phosphate?

this compound is typically synthesized via esterification and neutralization reactions. A common approach involves reacting ethyl phosphate with sodium hydroxide under controlled pH conditions. Ensure stoichiometric precision to avoid byproducts, and validate purity using techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) . Industrial-scale methods, such as those for disodium phosphate production, may involve aqueous reactions between phosphoric acid and sodium carbonate, but lab-scale synthesis requires careful temperature and pH monitoring .

Q. How do researchers prepare phosphate buffer solutions containing this compound for biochemical assays?

Phosphate buffers are prepared by mixing this compound with its monobasic counterpart (e.g., sodium dihydrogen phosphate) to achieve the desired pH (5.8–7.4). For example, dissolve 15.0 g of disodium hydrogen phosphate (anhydrous) and 1.59 g of potassium dihydrogen phosphate in 500 mL of distilled water. Adjust pH using HCl or NaOH. Note that phosphate buffers may precipitate in ethanol, limiting their use in DNA/RNA precipitation protocols .

Q. What are the solubility and stability considerations for this compound in aqueous solutions?

this compound is highly soluble in water, with solubility influenced by temperature and ionic strength. Stability tests show a shelf life of up to 24 months when stored in airtight containers at room temperature. Avoid exposure to moisture or acidic conditions to prevent hydrolysis. Precipitate formation in ethanol necessitates alternative buffers for alcohol-based protocols .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in extraction protocols using experimental design principles?

Central Composite Design (CCD) is effective for optimizing parameters like ethanol and disodium phosphate concentrations. For instance, in chlorogenic acid extraction, a 2² CCD with axial points can model interactions between variables. Response surface methodology (RSM) helps identify optimal DSP levels that maximize yield while minimizing enzymatic inhibition .

Q. What strategies address contradictions in enzymatic activity data when using this compound buffers?

Phosphate ions can inhibit enzymes like alkaline phosphatase or kinases. If conflicting activity data arise, compare results with alternative buffers (e.g., Tris-HCl). Use kinetic assays to determine inhibition constants (Ki) and validate buffer compatibility with the enzymatic system. Pre-test buffer effects using fluorometric assays .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Electrochemical Detection: ZnO-doped Co3O4 nanorods enable sensitive acetone detection in DSP-containing solutions via I-V techniques .

- HPLC: Pair with UV-Vis or mass spectrometry for quantification. Use phosphate-free mobile phases to avoid interference .

- Fluorometric Assays: Adapt kits for dihydroxyacetone phosphate (DHAP) to detect phosphate derivatives, ensuring specificity with control experiments .

Q. How does this compound interact with organic solvents in multi-phase systems?

In pesticide residue analysis, DSP is used in ethyl acetate-based extraction buffers (pH 7.5) to enhance analyte recovery. However, phase separation may occur; optimize solvent ratios and centrifuge parameters to minimize emulsion formation. Monitor pH stability post-extraction to ensure reproducibility .

Methodological Notes

- Data Validation: Cross-reference results with alternative buffer systems (e.g., borate or citrate) to isolate DSP-specific effects .

- Contamination Control: Use ACS-grade reagents to avoid trace metal interference, especially in enzymatic studies .

- Ethanol Compatibility: Avoid DSP in ethanol-rich solutions; substitute with non-precipitating buffers (e.g., Tris-EDTA) for alcohol-based protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.